DMH-1 ALK2 Selectivity Profile: Quantified Kinase Inhibition vs. LDN-193189 and Dorsomorphin
DMH-1 exhibits a distinct selectivity fingerprint across BMP type I receptors compared to its closest analogs. It inhibits ALK2 with an IC50 of 107.9 nM, and demonstrates 6-fold selectivity for ALK2 over ALK1 (IC50 = 27 nM) and 19-fold selectivity for ALK2 over ALK3 (IC50 < 5 nM) . Critically, in standardized kinase panel assays, DMH-1 shows no significant inhibition of off-target kinases including AMPK, ALK5 (TGF-β type I receptor), KDR (VEGFR2), and PDGFRβ at relevant concentrations . This contrasts sharply with dorsomorphin, which exhibits notable off-target effects on AMPK, VEGFR2, PDGFRβ, and multiple other kinases, and LDN-193189, which is a more potent but less selective pan-ALK1/2/3/6 inhibitor [1].
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | ALK2 IC50 = 107.9 nM; ALK1 IC50 = 27 nM; ALK3 IC50 < 5 nM; No significant inhibition of AMPK, ALK5, VEGFR2, PDGFRβ |
| Comparator Or Baseline | Dorsomorphin: Inhibits AMPK, VEGFR2, PDGFRβ, and multiple other kinases; LDN-193189: ALK1 IC50 = 0.8 nM, ALK2 IC50 = 0.8 nM, ALK3 IC50 = 5.3 nM |
| Quantified Difference | DMH-1 is 6-fold selective for ALK2 vs ALK1 and 19-fold vs ALK3, with zero significant off-target activity on the tested panel. Dorsomorphin has broad off-target activity; LDN-193189 is >100-fold more potent but significantly less selective within the ALK family. |
| Conditions | In vitro kinase activity assays using recombinant human ALK kinase domains; off-target profiling in standardized kinase panel. |
Why This Matters
This selectivity profile is critical for experiments requiring specific interrogation of ALK2-mediated signaling without confounding effects from ALK3 inhibition or off-target kinase activity.
- [1] Lowery JW, Rosen V. The BMP Pathway and Its Inhibitors in the Skeleton. Physiological Reviews. 2018;98(4):2431-2452. Table 4. View Source
